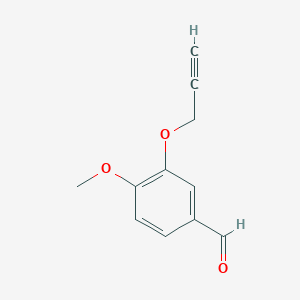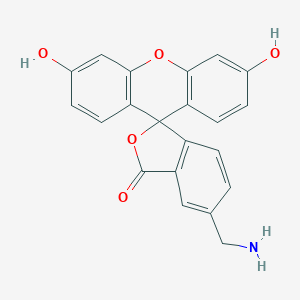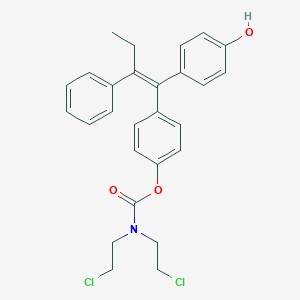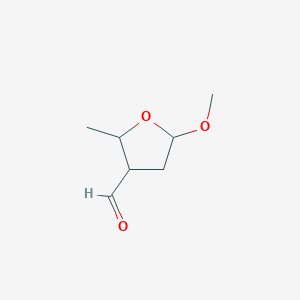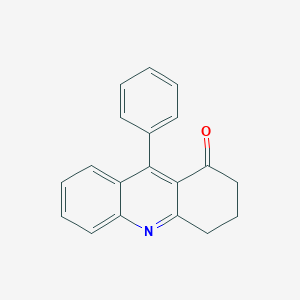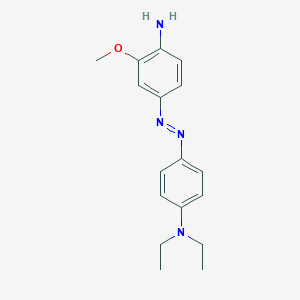
4-((4-AMINO-3-METHOXYPHENYL)-AZO)-N,N-DIETHYLANILINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-AMINO-3-METHOXYPHENYL)-AZO)-N,N-DIETHYLANILINE is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and stability, making it a valuable component in the textile and dyeing industries.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-AMINO-3-METHOXYPHENYL)-AZO)-N,N-DIETHYLANILINE typically involves a diazo coupling reaction. This process starts with the diazotization of 4-amino-3-methoxyaniline, which is then coupled with N,N-diethylaniline. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the diazonium salt. The diazonium salt then reacts with N,N-diethylaniline to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-((4-AMINO-3-METHOXYPHENYL)-AZO)-N,N-DIETHYLANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of the corresponding amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonic acids, and nitro compounds can be used for substitution reactions.
Major Products
Oxidation: Products may include quinones or other oxidized aromatic compounds.
Reduction: The primary products are the corresponding amines, such as 4-amino-3-methoxyaniline and N,N-diethylaniline.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
科学研究应用
4-((4-AMINO-3-METHOXYPHENYL)-AZO)-N,N-DIETHYLANILINE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and other materials.
作用机制
The mechanism of action of 4-((4-AMINO-3-METHOXYPHENYL)-AZO)-N,N-DIETHYLANILINE involves its interaction with molecular targets through the azo group. The compound can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with enzymes and other proteins. These interactions can affect various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 4-((4-Methoxyphenyl)azo)-N,N-dimethylaniline
- 4-((4-Chlorophenyl)azo)-N,N-diethylaniline
- 4-((4-Nitrophenyl)azo)-N,N-diethylaniline
Uniqueness
4-((4-AMINO-3-METHOXYPHENYL)-AZO)-N,N-DIETHYLANILINE is unique due to the presence of both the amino and methoxy groups on the aromatic ring. These functional groups influence the compound’s reactivity and stability, making it distinct from other azo compounds. The methoxy group, in particular, can affect the electronic properties of the molecule, enhancing its color and stability.
属性
CAS 编号 |
126335-31-7 |
|---|---|
分子式 |
C17H22N4O |
分子量 |
298.4 g/mol |
IUPAC 名称 |
4-[[4-(diethylamino)phenyl]diazenyl]-2-methoxyaniline |
InChI |
InChI=1S/C17H22N4O/c1-4-21(5-2)15-9-6-13(7-10-15)19-20-14-8-11-16(18)17(12-14)22-3/h6-12H,4-5,18H2,1-3H3 |
InChI 键 |
HVAGMKVBOXMXQV-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OC |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OC |
同义词 |
4-((4-AMINO-3-METHOXYPHENYL)-AZO)-N,N-DIETHYLANILINE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


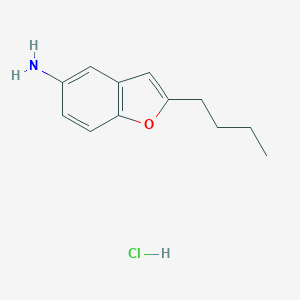
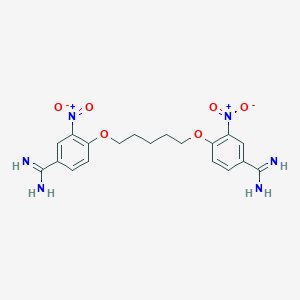

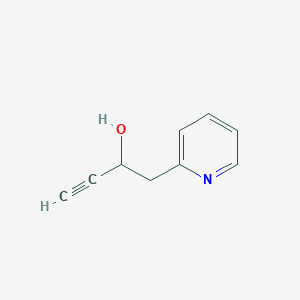
![3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B141143.png)
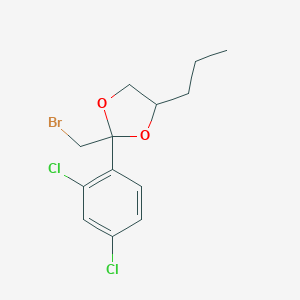
![Bicyclo[3.1.1]hept-2-ene, 6,6-dimethyl-2-(1-methylethyl)-, (1S)-(9CI)](/img/structure/B141153.png)
